2H-Oxireno[E]pyrrolo[1,2-A]azepine
Description
Properties
CAS No. |
634917-84-3 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-oxa-1-azatricyclo[6.3.0.03,5]undeca-3(5),6,8,10-tetraene |
InChI |
InChI=1S/C9H7NO/c1-2-7-3-4-8-9(11-8)6-10(7)5-1/h1-5H,6H2 |
InChI Key |
ZVDLVSPPULUXAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(O2)C=CC3=CC=CN31 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
- Catalyst: Phosphine-ligated gold(I) complexes such as Ph3PAuNTf2 or IPrAuNTf2.
- Catalyst loading: Typically 5–10 mol %.
- Solvent: Dichloromethane or similar inert solvents.
- Temperature: Room temperature to mild heating depending on substrate.
- Reaction time: Several hours to overnight.
Mechanism Highlights
- Initial cycloisomerization forms a pyrrole intermediate.
- Intramolecular N-to-O sulfonyl migration occurs.
- Final nucleophilic addition of the pyrrole to an activated unsaturation yields the bicyclic product.
- Double bond migration may occur post-cyclization, influencing the final structure.
Yields and Substrate Scope
- Yields range from 10% to 85%, depending on substituents and catalyst choice.
- Electron-withdrawing or donating groups on the aryl substituents affect stability and yield.
- Functional groups such as protected hydroxyls are tolerated if positioned away from reactive sites.
| Entry | Catalyst (mol %) | Yield (%) | Product Ratio (2a:3a) | Notes |
|---|---|---|---|---|
| 1 | Ph3PAuNTf2 (5) | 57 | 0:100 | High selectivity for 3a |
| 4 | IPrAuNTf2 (5) | 44 | 33:67 | Mixture of products |
| 6 | [IPrAu(MeCN)]NTf2 (5) | 60 | - | Moderate yield, some pyrrole byproduct |
Table 1: Optimization of Gold(I)-Catalyzed Cycloisomerization Conditions
Cyclocondensation and Lactam-Mediated Ring Closure
Another approach involves the synthesis of intermediates via enamine formation from ketones and morpholine, followed by acylation and cyclocondensation with 2-cyanoacetamide. Subsequent reactions with lactams (2-pyrrolidinone, 2-piperidone, 2-azepanone) in the presence of phosphorus oxychloride induce ring closure, forming fused heterocyclic systems including pyrrolo[1,2-a]azepines.
Reaction Sequence
- Formation of enamines from ketones and morpholine.
- Acylation of enamines.
- Cyclocondensation with 2-cyanoacetamide under basic conditions.
- O-alkylation with ethyl chloroacetate.
- Cyclization via Thorpe-Ziegler reaction using sodium ethoxide.
- Final ring closure with lactams and phosphorus oxychloride in 1,2-dichloroethane under reflux.
Yields and Characterization
- Yields for final fused products range from 60% to 80%.
- Products characterized by IR (carbonyl bands ~1680–1700 cm⁻¹), ¹H-NMR (disappearance of NH₂ signals), and ¹³C-NMR.
- X-ray crystallography confirms structure for selected compounds.
| Compound | Lactam Used | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) | Notes |
|---|---|---|---|---|---|
| 5a | 2-pyrrolidinone | 68 | 289–291 | 1686 (C=O) | Colorless solid |
| 6a | 2-piperidone | 70 | - | 1683–1702 (C=O) | Confirmed by X-ray |
| 7a | 2-azepanone | 65 | - | 1685 (C=O) | Good yield, stable product |
Table 2: Yields and Properties of Pyrrolo[1,2-a]azepine Derivatives via Lactam Cyclization
Ring-Closing Metathesis and Enantioselective Synthesis
For enantiopure 2H-Oxireno[E]pyrrolo[1,2-A]azepine derivatives, a strategy involving diastereoselective allylation of chiral aldimines followed by ring-closing metathesis (RCM) has been developed.
Synthetic Steps
- Diastereoselective Grignard or indium-mediated allylation of chiral aldimine substrates.
- N-alkylation to form key intermediates.
- RCM using Grubbs II catalyst to close the azepine ring.
- One-pot deprotection, acetal hydrolysis, and reductive amination to yield enantiopure bicyclic azepines.
Yields and Enantiomeric Excess
- Overall yields for the sequence: 45–60%.
- Enantiomeric excess (ee) > 98%.
- The method allows access to both enantiomers from commercial reagents.
| Step | Yield (%) | Notes |
|---|---|---|
| Allylation and N-alkylation | 70–78 | High diastereoselectivity |
| RCM and hydrogenation | 70 | Efficient ring closure |
| Deprotection and reductive amination | 86 | High ee, one-pot procedure |
Table 3: Enantioselective Synthesis of Pyrrolo[1,2-a]azepine Derivatives
Summary of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Gold(I)-Catalyzed Cascade | Three-step cascade, mild conditions | High functional group tolerance | Variable yields, sensitive to substituents |
| Cyclocondensation with Lactams | Multistep, uses enamines and phosphorus oxychloride | Good yields, well-characterized products | Longer reaction times, multiple steps |
| Enantioselective RCM Approach | Chiral auxiliaries, RCM, one-pot final steps | High enantioselectivity, scalable | Requires chiral starting materials |
Chemical Reactions Analysis
2H-Oxireno[E]pyrrolo[1,2-A]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
2H-Oxireno[E]pyrrolo[1,2-A]azepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, including the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2H-Oxireno[E]pyrrolo[1,2-A]azepine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. Studies have shown that it can inhibit acetylcholinesterase, an enzyme involved in neurotransmission, by binding to its active site and preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 2H-Oxireno[E]pyrrolo[1,2-A]azepine, highlighting their biological activities and synthetic methodologies:
Challenges and Opportunities
- Synthetic Complexity: The oxirene ring in 2H-Oxireno[E]pyrrolo[1,2-A]azepine introduces instability, complicating isolation and characterization. In contrast, dihydropyrrolo[1,2-a]imidazoles are synthesized via annulation with moderate yields .
- Biological Potential: While pyrrolo[1,2-a]azepines are established antitumor leads, the oxireno variant’s reactivity could enable novel mechanisms, such as covalent binding to biological targets via epoxide ring opening .
Research Findings and Data Tables
Table 1: Anticancer Activity of Pyrrolo[1,2-a]azepine Derivatives
| Compound | Cell Line | IC₅₀ (nM) | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|---|
| 5b (2-benzoylamino) | MCF7 | 10.7 | CDK2 | -8.2 | |
| 6 (2-chloroacetyl) | HCT116 | 21.1 | CDK2 | -7.9 |
Biological Activity
2H-Oxireno[E]pyrrolo[1,2-A]azepine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structure-Activity Relationship
The synthesis of 2H-Oxireno[E]pyrrolo[1,2-A]azepine typically involves multi-step reactions that create the complex heterocyclic structure. The compound belongs to a broader class of pyrrole-based heterocycles known for diverse biological activities, including anticonvulsant and anxiolytic properties.
Table 1: Summary of Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Method A | Reaction with lactams under acidic conditions | 58-85% |
| Method B | Cyclization with phosphorus oxychloride | 70-90% |
| Method C | Microwave-assisted synthesis | 75-95% |
Anticonvulsant Activity
Research indicates that derivatives of pyrrolo[1,2-A]azepines exhibit significant anticonvulsant properties. In a study comparing various compounds, 2H-Oxireno[E]pyrrolo[1,2-A]azepine demonstrated superior efficacy in the maximal electroshock seizure (MES) test compared to traditional anticonvulsants like ethosuximide. The compound showed a median effective dose (ED50) lower than ethosuximide, indicating a stronger anticonvulsant effect.
Anxiolytic Activity
In addition to anticonvulsant effects, 2H-Oxireno[E]pyrrolo[1,2-A]azepine has been evaluated for anxiolytic activity using models such as the elevated plus-maze (EPM). In these studies, the compound exhibited a significant increase in time spent in open arms compared to control groups, suggesting its potential as an anxiolytic agent.
Case Studies
Case Study 1: Neurotropic Activity Assessment
A recent study focused on the neurotropic effects of 2H-Oxireno[E]pyrrolo[1,2-A]azepine derivatives. The results indicated that certain substitutions on the azepine ring enhanced neuroprotective properties. For instance, compounds with a 2-furyl substituent showed improved binding affinity to serotonin transporters (SERT) and enhanced anxiolytic activity.
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity of derivatives of 2H-Oxireno[E]pyrrolo[1,2-A]azepine against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 16 μg/mL. This suggests potential applications in treating infections caused by resistant bacterial strains.
Research Findings and Implications
The biological activities of 2H-Oxireno[E]pyrrolo[1,2-A]azepine highlight its potential as a lead compound for drug development. Its efficacy in seizure models and anxiety-related behaviors positions it as a candidate for further pharmacological exploration.
Table 2: Biological Activity Overview
| Activity Type | Model Used | Efficacy (ED50/MIC) |
|---|---|---|
| Anticonvulsant | MES Test | ED50 < Ethosuximide |
| Anxiolytic | EPM | Significant increase in open arm time |
| Antimicrobial | Various Bacteria | MIC = 16 μg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
